3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one
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Overview
Description
3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one is a heterocyclic compound that combines the structural features of indazole and pyridinone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one typically involves the formation of the indazole and pyridinone rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the pyridinone ring, which can then be coupled with an indazole derivative through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or acyl groups .
Scientific Research Applications
3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit protein kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole and its derivatives share the indazole ring structure and exhibit similar biological activities.
Pyridinone Derivatives: Compounds like 3-hydroxy-2-pyridinone and its derivatives share the pyridinone ring structure and have comparable chemical properties
Uniqueness
3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one is unique due to its combination of the indazole and pyridinone rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one |
InChI |
InChI=1S/C12H9N3O2/c16-11-3-4-15(7-12(11)17)9-2-1-8-6-13-14-10(8)5-9/h1-7,17H,(H,13,14) |
InChI Key |
YLHJZZHFNVHZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CC(=O)C(=C3)O)NN=C2 |
Origin of Product |
United States |
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